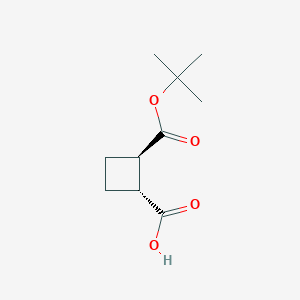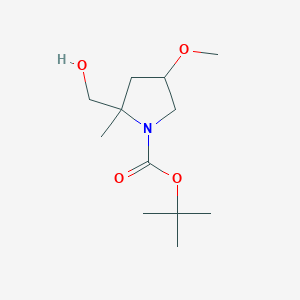
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide, commonly known as FNPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. FNPP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, due to their widespread use and potential as perfluoroalkyl acid (PFAA) precursors, have garnered attention for their environmental impact. Studies focusing on microbial degradation pathways highlight the transformation of these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the biodegradability and environmental fate of these compounds is crucial, as they exhibit toxic profiles leading to regulations and actions. Research into the microbial degradation of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives offers insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, uncovering novel degradation intermediates and products (Liu & Avendaño, 2013).
Environmental and Human Exposure to Fluorochemicals The complexity of human fluorochemical contamination, distinguished by a disparity between commercially used chemicals and those found in the environment and humans, necessitates a deeper understanding of exposure sources. Studies suggest that indirect exposure through the biotransformation of commercial fluorochemicals or their residuals plays a significant role in human contamination by PFAs, including PFOS and PFOA. This perspective is supported by the decrease in serum concentrations of these chemicals following the phase-out of perfluorooctane sulfonyl fluoride (POSF) production, indicating that exposure to current-use POSF-based materials was a significant source prior to 2000. Ongoing exposure to PFCAs, in contrast to PFOS, aligns with the biotransformation of fluorotelomer-based materials, highlighting the importance of identifying direct and indirect exposure sources (D’eon & Mabury, 2011).
Transition to Fluorinated Alternatives With the industrial shift away from long-chain PFCAs and PFSAs and their precursors since 2000, the identification and assessment of fluorinated alternatives have become imperative. Over 20 fluorinated substances have been identified with applications ranging from fluoropolymer manufacture to commercial and consumer products. Despite their environmental releases and potential human and biota exposure, the safety of these alternatives remains unclear due to limited information. Addressing these data gaps through cooperative research among stakeholders is essential for meaningful risk assessments and management of these chemicals (Wang et al., 2013).
Emerging Concerns with PFAS in Aquatic Environments The detection of novel poly- and perfluoroalkyl substances (PFASs) in the aquatic environment has raised concerns due to their toxicity and bioaccumulative properties. Recent advancements in mass spectrometry have facilitated the identification of these compounds, necessitating comprehensive studies on their removal, transformation, and impact on natural and engineered environmental systems. Understanding the contribution of these compounds to the secondary formation of PFOS and PFOA is critical for addressing their ecological and human health implications (Xiao, 2017).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5S/c16-11-1-7-14(8-2-11)24(22,23)10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOSTUAKITJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)


![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)






